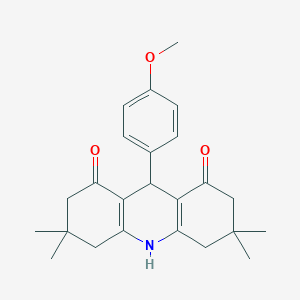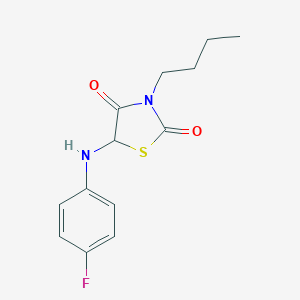
3-Butyl-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Butyl-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione” is a compound that belongs to the class of organic compounds known as thiazolidin-2,4-diones . The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
A series of novel aryl benzylidenethiazolidine-2,4-dione based 1,2,3-triazoles were synthesized in a straightforward route consisting of benzylidenethiazolidine-2,4-dione and 1,2,3-triazole pharmacophores . The new scaffolds were tested for in vitro antidiabetic activity by inhibition of aldose reductase enzyme .Applications De Recherche Scientifique
Antidiabetic Activity
Thiazolidinediones are well-known for their antidiabetic properties, particularly as insulin sensitizers. They act on the peroxisome proliferator-activated receptor-γ (PPAR-γ), which plays a significant role in regulating glucose and lipid metabolism .
Antimicrobial Agents
Derivatives of thiazolidinedione have been studied for their antimicrobial potential against multidrug-resistant microorganisms, which is a growing concern for global health .
Agricultural Applications
Thiazole-derived compounds, which include thiazolidinediones, find applications in agriculture, possibly as growth promoters or pesticides due to their bioactive properties .
Cosmetic Industry
The unique properties of thiazolidinediones may be utilized in cosmetic formulations, potentially for their antioxidative or anti-aging effects .
Catalysis
Thiazolidinediones could be involved in catalytic processes due to their reactive nature and potential to act as ligands in various catalytic cycles .
Material Science
These compounds may be used in the development of light-emitting diodes (LEDs), photochromes, molecular switches, and nonlinear optical materials due to their electronic properties .
Synthesis of Organic Compounds
Thiazolidinediones serve as key intermediates or reactants in the synthesis of various organic compounds, potentially including pharmaceuticals and complex organic molecules .
Antioxidant Properties
Some thiazolidinedione derivatives have shown potent antioxidant activity, which could be harnessed in pharmaceuticals or nutraceuticals to combat oxidative stress-related diseases .
Orientations Futures
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propriétés
IUPAC Name |
3-butyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S/c1-2-3-8-16-12(17)11(19-13(16)18)15-10-6-4-9(14)5-7-10/h4-7,11,15H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALORQSHKYELSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-[(4-fluorophenyl)amino]-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyphenyl)-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B352524.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B352550.png)
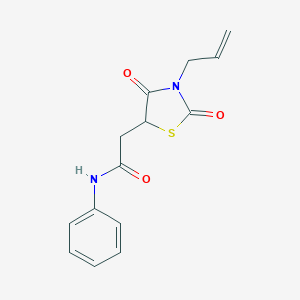
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352554.png)
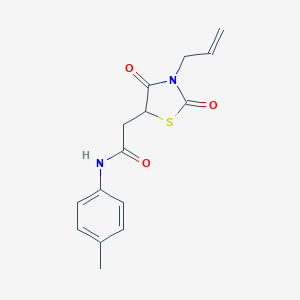
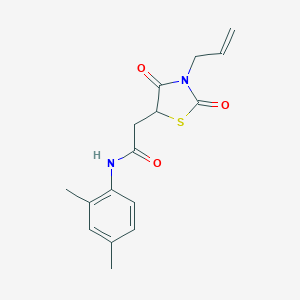
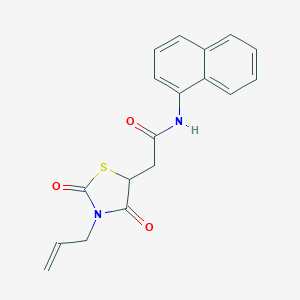
![(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352578.png)
![N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B352581.png)
![1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B352584.png)
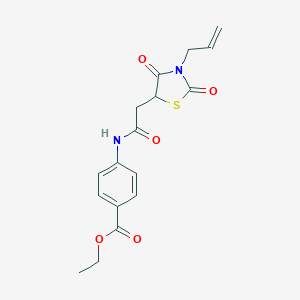
![3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352628.png)
![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B352629.png)
